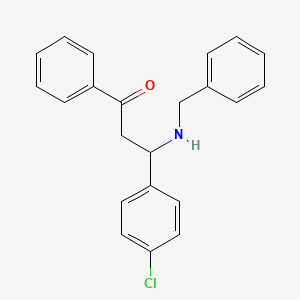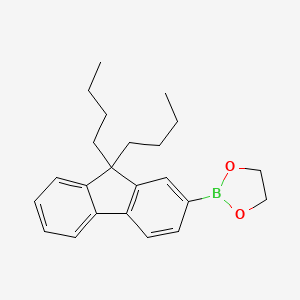![molecular formula C30H33PSi B12537582 Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- CAS No. 651329-83-8](/img/structure/B12537582.png)
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a compound known for its unique structure and properties. It is often used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a phosphine oxide group connected to a triphenylsilane moiety, which contributes to its high dipole moment and electron-deficient nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .
化学反应分析
Types of Reactions
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as triphenylphosphine and diphenyldisiloxane are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .
科学研究应用
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a blocking and host material in the formation of organic electronic devices like OLEDs.
Biology: Its unique properties make it useful in various biochemical assays and studies.
作用机制
The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide-4-(triphenylsilyl)phenyl: Similar structure but different electronic properties.
Triphenylphosphine oxide: Lacks the triphenylsilane moiety, resulting in different reactivity and applications.
Uniqueness
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- stands out due to its high dipole moment and electron-deficient nature, which make it particularly effective in electronic applications. Its unique structure allows for efficient electron injection and hole blocking, enhancing the performance of devices like OLEDs .
属性
CAS 编号 |
651329-83-8 |
|---|---|
分子式 |
C30H33PSi |
分子量 |
452.6 g/mol |
IUPAC 名称 |
di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3 |
InChI 键 |
YGVRCQNKABADFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)
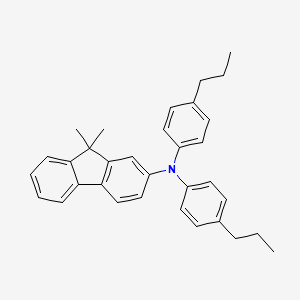
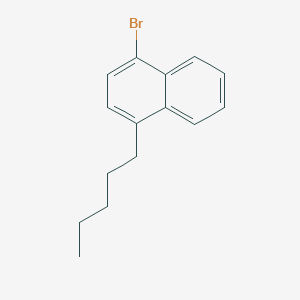
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
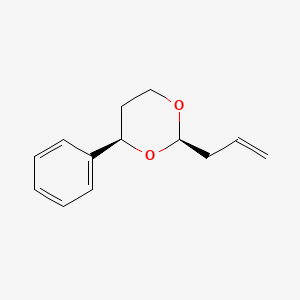

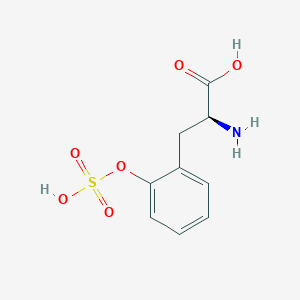
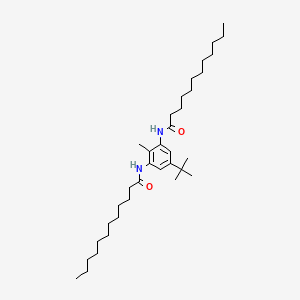
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
